Cerivastatin-D3, Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

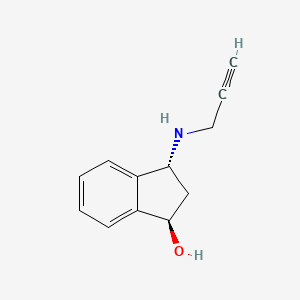

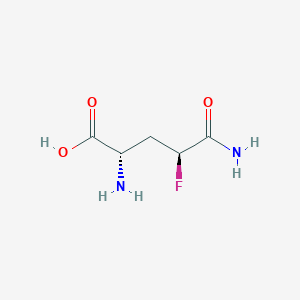

The molecular formula of Cerivastatin-D3, Sodium Salt is C26H30D3FNNaO6 . The molecular weight is 500.55 . The structure of Cerivastatin involves a pyridine derivative and it is present in the active, open ring form as a sodium salt .Chemical Reactions Analysis

Cerivastatin is metabolized in the liver. The biotransformation pathways for cerivastatin in humans include the demethylation of the benzylic methyl ether to form M1 and the hydroxylation of the methyl group in the 6’-isopropyl moiety to form M23 .Scientific Research Applications

Lipid Lowering Agent

Cerivastatin-D3, Sodium Salt belongs to the statin class of lipid lowering agents . It is primarily used for the treatment of hyperlipidemia, particularly for the treatment of high levels of low-density lipoprotein cholesterol (LDL-C) .

Inhibition of Inflammatory Responses

Cerivastatin-D3, Sodium Salt has been found to inhibit inflammatory responses . It does this by decreasing MAP kinase activation and blocking AP-1 (activator protein-1) and NF-kB (nuclear factor-kB) binding activity .

Amelioration of Renal Damage

This compound has been shown to ameliorate renal damage . This could potentially make it useful in the treatment of kidney diseases .

Metabolism Studies

Cerivastatin-D3, Sodium Salt is metabolized by cytochrome P450 (CYP)3A4 and (CYP)2C8 . This makes it a useful compound for studying these metabolic pathways .

Proteomics Research

Cerivastatin-D3, Sodium Salt is used as a biochemical for proteomics research . This field of study involves the large-scale study of proteins, particularly their structures and functions .

Study of Adverse Effects

Cerivastatin-D3, Sodium Salt is linked to rhabdomyolysis . This severe and potentially life-threatening condition involves the breakdown of muscle tissue. Studying this compound can therefore provide insights into the causes and potential treatments for this condition .

Mechanism of Action

Target of Action

Cerivastatin-D3, Sodium Salt, primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, leading to a decrease in cholesterol in hepatic cells . This results in the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Cerivastatin affects the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn upregulates LDL-receptors and increases the hepatic uptake of LDL-cholesterol from the circulation .

Pharmacokinetics

Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of Cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Cerivastatin is subject to two main oxidative biotransformation reactions, leading to the formation of three metabolites . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .

Result of Action

The primary result of Cerivastatin’s action is the reduction of cholesterol levels in hepatic cells . This leads to an increase in hepatic uptake of LDL-cholesterol from the circulation, effectively lowering LDL cholesterol and triglycerides . Additionally, Cerivastatin suppresses the growth of macrophages and decreases the expression of matrix metalloproteinases and tissue factor molecules, thus reducing acute coronary events .

Action Environment

The action of Cerivastatin-D3, Sodium Salt can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cerivastatin-D3, Sodium Salt involves the conversion of several starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Cerivastatin", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaBH3CN)", "Sodium chloride (NaCl)", "Methanol (CH3OH)", "Ethyl acetate (CH3COOC2H5)", "Acetic acid (CH3COOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Cerivastatin-D3", "Cerivastatin is reacted with deuterium oxide (D2O) in the presence of sodium hydroxide (NaOH) to produce Cerivastatin-D3.", "Step 2: Reduction of Cerivastatin-D3", "Cerivastatin-D3 is reduced using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol (CH3OH) or ethyl acetate (CH3COOC2H5) to produce the corresponding alcohol.", "Step 3: Formation of Sodium Salt", "The alcohol is then reacted with acetic acid (CH3COOH) and sodium hydroxide (NaOH) to form the sodium salt of the alcohol.", "Step 4: Purification", "The sodium salt is purified using hydrochloric acid (HCl) and water (H2O) to obtain the final product, Cerivastatin-D3, Sodium Salt." ] } | |

CAS RN |

916314-45-9 |

Molecular Formula |

C₂₆H₃₀D₃FNNaO₅ |

Molecular Weight |

484.55 |

synonyms |

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

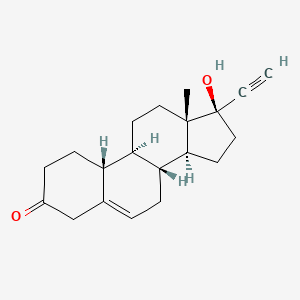

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)